5-(Tert-butylsulfamoyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-(tert-butylsulfamoyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-9(7-10(8)11(14)15)18(16,17)13-12(2,3)4/h5-7,13H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIROBGLFXFAJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Mediated Route
A prominent strategy involves bromination of 2-methylbenzoic acid at position 5, followed by sulfamoylation via metal-catalyzed coupling (Figure 1).
Step 1: Bromination of 2-Methylbenzoic Acid
2-Methylbenzoic acid undergoes electrophilic bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid, yielding 5-bromo-2-methylbenzoic acid with 88% efficiency. The methyl group at position 2 directs bromination to position 5 due to its ortho/para-directing nature, while the carboxylic acid’s meta-directing effect further stabilizes the transition state.
Step 2: Sulfamoylation via Palladium-Catalyzed Coupling
The brominated intermediate is converted to its methyl ester (to enhance solubility) and subjected to a Buchwald-Hartwig amination with tert-butylamine. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base in dioxane at 100°C, the aryl bromide undergoes substitution to form methyl 5-(tert-butylsulfamoyl)-2-methylbenzoate (70–80% yield).
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (1:1), yielding the final product with >95% conversion.
Nitration-Reduction-Sulfonylation Route
An alternative pathway employs nitration to introduce a nitro group at position 5, followed by reduction and sulfonylation (Figure 2).
Step 1: Nitration of 2-Methylbenzoic Acid
Protecting the carboxylic acid as a methyl ester mitigates its deactivating effect, allowing nitration at position 5. Using fuming nitric acid in sulfuric acid at 0°C, methyl 5-nitro-2-methylbenzoate is obtained (65–75% yield).
Step 2: Reduction to Aryl Amine
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding methyl 5-amino-2-methylbenzoate .
Step 3: Sulfonylation with Tert-Butylsulfonyl Chloride
The amine reacts with tert-butylsulfonyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a base, forming methyl 5-(tert-butylsulfamoyl)-2-methylbenzoate (60–70% yield). Subsequent hydrolysis with LiOH affords the target compound.
Comparative Analysis of Synthetic Routes
The efficiency, scalability, and practicality of each method are evaluated in Table 1.
Table 1. Comparison of Synthetic Routes for this compound
| Route | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromination-Amination | Bromination, coupling, hydrolysis | 70–80 | High regioselectivity; scalable | Requires palladium catalyst |
| Nitration-Sulfonylation | Nitration, reduction, sulfonylation | 60–70 | Avoids transition metals | Lower yield; multiple steps |
Spectroscopic Characterization
The structural integrity of intermediates and the final product is confirmed via nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
3.1. NMR Analysis
- This compound :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.16 (s, 1H, COOH), 7.91 (s, 1H, H-6), 7.63 (d, J = 8.0 Hz, 1H, H-4), 7.27 (d, J = 8.4 Hz, 1H, H-3), 2.50 (s, 3H, CH₃), 1.40 (s, 9H, C(CH₃)₃).
- ¹³C NMR : δ 167.8 (COOH), 142.1 (C-5), 134.2 (C-2), 129.5 (C-6), 127.1 (C-4), 122.0 (C-3), 52.3 (C(CH₃)₃), 26.7 (CH₃), 22.1 (C(CH₃)₃).
3.2. Mass Spectrometry
Optimization Challenges and Solutions
4.1. Regioselectivity in Electrophilic Substitution
The methyl and carboxylic acid groups compete in directing electrophiles. Protecting the acid as an ester (e.g., methyl) enhances the methyl group’s ortho/para-directing influence, favoring substitution at position 5.
4.2. Sulfamoylation Efficiency Palladium-catalyzed couplings require stringent anhydrous conditions. Alternatives like copper-mediated Ullmann reactions reduce costs but necessitate higher temperatures (120–150°C).
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfide or thiol derivatives.
Scientific Research Applications
Scientific Research Applications of 5-(Tert-butylsulfamoyl)-2-methylbenzoic acid
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its unique structure, featuring both tert-butylsulfamoyl and methyl groups, gives it distinct chemical and physical properties that make it valuable in various applications.
Synthesis and Chemical Reactions
Preparation Methods: The synthesis of this compound typically involves adding a tert-butylsulfamoyl group to a benzoic acid derivative. A common method is reacting 2-methylbenzoic acid with tert-butylsulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the desired product is selectively formed. Industrial production may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and automated systems to maximize yield and purity.
Chemical Reactions: this compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can alter the compound's oxidation state using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions using reagents like sodium methoxide or potassium tert-butoxide.
The products of these reactions depend on the specific conditions and reagents used; oxidation may yield sulfonic acid derivatives, while reduction could produce sulfide or thiol derivatives.
Applications in Scientific Research
This compound is used in several scientific research applications:
- Chemistry: It serves as a building block in synthesizing complex organic molecules.
- Biology: The compound is used in studies involving enzyme inhibition, protein interactions. For example, Lysophosphatidic Acid 2 (LPA2) agonists, which may be synthesized using this compound, have shown remarkable efficacy in protecting mice from acute radiation syndromes, indicating favorable bioactivity .
- Industry: It is used in producing specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(tert-butylsulfamoyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of the application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs of 5-(tert-butylsulfamoyl)-2-methylbenzoic acid differ in substituents at the 5-position (sulfamoyl group modifications) or 2-position (methyl group replacements). Below is a comparative analysis of molecular features:
Table 1: Structural and Molecular Comparison
Biological Activity
5-(Tert-butylsulfamoyl)-2-methylbenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly as an agonist of lysophosphatidic acid (LPA) receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 253.34 g/mol
This compound features a sulfamoyl group attached to a benzoic acid derivative, which is critical for its biological activity.
This compound acts primarily as an agonist for the LPA2 receptor, a G protein-coupled receptor involved in various physiological processes including cell proliferation, survival, and migration. The LPA2 receptor has been implicated in:
- Anti-apoptotic effects : By activating LPA2, the compound can inhibit apoptosis in certain cell types, which is particularly beneficial in contexts such as radiation exposure where cell survival is critical .
- Inflammatory responses : Agonists of LPA2 can modulate inflammatory pathways, making them potential therapeutic agents in conditions like asthma and other inflammatory diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant agonistic activity at the LPA2 receptor. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo experiments have further validated the biological activity of this compound. For instance, in a mouse model of allergic inflammation, administration of this compound led to reduced eosinophilic infiltration and decreased levels of Th2 cytokines, indicating a potent anti-inflammatory effect .
Case Studies
- Radioprotection : A study demonstrated that the administration of this compound prior to radiation exposure significantly improved survival rates in C57BL/6 mice subjected to lethal doses of gamma radiation. Histological analyses showed preservation of intestinal stem cells, suggesting a protective mechanism against radiation-induced damage .
- Allergic Asthma Model : In another study involving BALB/c mice sensitized with house dust mite extract, treatment with the compound resulted in significant reductions in airway hyperresponsiveness and inflammation compared to control groups. This suggests its potential utility as a therapeutic agent for managing allergic asthma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
